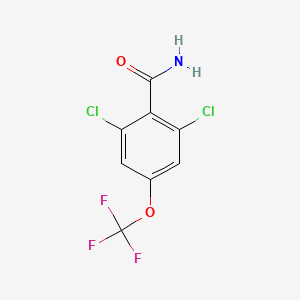

2,6-Dichloro-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGPGNGMYOJGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0): Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Disclaimer: 2,6-Dichloro-4-(trifluoromethoxy)benzamide is a compound with limited publicly available data. This guide, therefore, presents a prospective synthesis, characterization, and exploration of potential applications based on established chemical principles and analysis of structurally related molecules. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities.

Introduction: Unveiling a Novel Benzamide Derivative

2,6-Dichloro-4-(trifluoromethoxy)benzamide, designated with the CAS number 886503-00-0, represents a unique molecular architecture combining several key pharmacophores: a dichlorinated benzene ring, a trifluoromethoxy substituent, and a primary benzamide functional group. The strategic placement of these moieties suggests a high potential for novel biological activity. The dichloro substitution pattern is known to influence the conformational rigidity and metabolic stability of aromatic compounds. The trifluoromethoxy group, a bioisostere of the trifluoromethyl group, is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The benzamide functional group is a cornerstone in a wide array of pharmaceuticals and agrochemicals, known for its ability to form crucial hydrogen bonds with biological targets.[2]

Given the scarcity of direct literature on this specific compound, this technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential areas of biological investigation. The insights and protocols herein are derived from established synthetic methodologies for analogous compounds and a thorough analysis of structure-activity relationships within the broader class of halogenated benzamides.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide can be envisioned as a two-step process commencing from the corresponding benzaldehyde precursor, 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. This approach offers a direct and high-yielding route to the target amide.

Caption: Proposed two-step synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide.

Step 1: Oxidation of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde to 2,6-Dichloro-4-(trifluoromethoxy)benzoic Acid

The initial step involves the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation; however, Jones oxidation (chromic acid in acetone) is a robust and well-established method for this purpose.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde[3] in 100 mL of acetone.

-

Cool the solution to 0°C in an ice bath.

-

Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.

-

Slowly add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the dropwise addition of isopropanol until the green color persists.

-

Remove the acetone by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide

The final step is the conversion of the carboxylic acid to the primary amide. This is typically achieved via an acyl chloride intermediate, which readily reacts with ammonia.

Experimental Protocol:

-

To a solution of 5.0 g of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid in 50 mL of toluene, add 5.0 mL of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[4]

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,6-Dichloro-4-(trifluoromethoxy)benzoyl chloride.[4][5]

-

Carefully add the crude acyl chloride dropwise to 50 mL of a cooled (0°C) concentrated aqueous ammonia solution with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid under vacuum to yield 2,6-Dichloro-4-(trifluoromethoxy)benzamide.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide, calculated using computational models.

| Property | Predicted Value |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ |

| Molecular Weight | 274.03 g/mol |

| LogP | 3.2 |

| Topological Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Melting Point | >150°C (estimated) |

| Appearance | White to off-white solid |

Spectroscopic Characterization (Anticipated)

Confirmation of the successful synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide would rely on a combination of spectroscopic techniques.[6][7] The expected key spectral features are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (singlet or closely coupled doublet, integrating to 2H) in the region of 7.5-7.8 ppm.- Broad singlet for the -NH₂ protons, integrating to 2H, in the region of 7.0-8.0 ppm (exchangeable with D₂O). |

| ¹³C NMR | - Carbonyl carbon (~165-170 ppm).- Aromatic carbons attached to chlorine (~130-140 ppm).- Aromatic carbon attached to the trifluoromethoxy group (~150-155 ppm, with C-F coupling).- Trifluoromethoxy carbon (quartet, ~120 ppm, with a large ¹JC-F coupling constant). |

| FT-IR | - N-H stretching of the primary amide (two bands, ~3400-3100 cm⁻¹).- C=O stretching of the amide I band (~1650-1680 cm⁻¹).- N-H bending of the amide II band (~1600-1640 cm⁻¹).- C-F stretching of the trifluoromethoxy group (~1100-1300 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ ion at m/z 274.96.- [M+Na]⁺ ion at m/z 296.94.- Characteristic isotopic pattern for two chlorine atoms. |

Potential Biological Activity and Applications (Hypothetical)

While no specific biological data exists for 2,6-Dichloro-4-(trifluoromethoxy)benzamide, its structural motifs are present in numerous bioactive molecules, suggesting several avenues for investigation.

Agrochemical Potential

Many commercial pesticides and herbicides contain a dichlorinated aromatic ring. For instance, 2,6-dichloro-4-trifluoromethyl-aniline is a key intermediate in the synthesis of the insecticide Fipronil.[8][9] The benzamide moiety is also a common feature in fungicides and insecticides. The trifluoromethoxy group can enhance the efficacy and bioavailability of agrochemicals. Therefore, 2,6-Dichloro-4-(trifluoromethoxy)benzamide warrants screening for:

-

Insecticidal activity: Particularly against common agricultural pests.

-

Fungicidal activity: Against a panel of plant pathogenic fungi.

-

Herbicidal activity: Assessing both pre- and post-emergent effects.

Pharmaceutical Potential

The benzamide scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications. The incorporation of the trifluoromethoxy group is a modern strategy in drug design to improve pharmacokinetic properties.[1] Potential therapeutic areas for investigation include:

-

Anticancer activity: Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism could involve the inhibition of key enzymes like IMP dehydrogenase, as seen with other benzamide analogs.[2]

-

Antimicrobial activity: Halogenated benzamides have been reported to possess antibacterial and antifungal properties.[10][11]

-

Enzyme inhibition: The molecule could be a candidate for screening against various enzyme targets, such as kinases or proteases, where the specific substitution pattern might confer high affinity and selectivity.

Conclusion and Future Directives

2,6-Dichloro-4-(trifluoromethoxy)benzamide is a novel compound with significant potential for applications in both the agrochemical and pharmaceutical industries. This guide has presented a robust and feasible synthetic route, along with predicted physicochemical and spectroscopic properties to aid in its synthesis and characterization. The hypothetical biological activities discussed provide a clear roadmap for future research.

The next logical steps for the scientific community are the practical execution of the proposed synthesis, a thorough spectroscopic confirmation of the product's identity, and a comprehensive screening of its biological activities. Such studies will be instrumental in unlocking the full potential of this promising, yet underexplored, molecule.

References

- Eureka | Patsnap. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Quick Company. (n.d.).

- Google Patents. (n.d.). US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

- WIPO Patentscope. (2008, October 22). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

-

PubChem. (n.d.). Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]-. Retrieved from [Link]

- Google Patents. (n.d.). JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride.

- Benchchem. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. Retrieved from [Link]

- Google Patents. (n.d.). JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.

- The Royal Society of Chemistry. (n.d.).

- AERU. (2023, September 14). 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref.

- (n.d.). A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.

-

NIST. (n.d.). Benzamide, 2,6-dichloro-. Retrieved from [Link]

- SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- ResearchGate. (2025, August 8). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024, February 16). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity.

-

PMC. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Cheméo. (n.d.). 2,6-Dichlorobenzoyl chloride. Retrieved from [Link]

- (2024, February 15).

-

MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

PMC. (n.d.). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

-

PMC. (n.d.). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Retrieved from [Link]

- (2025, December 8). Role of 2,3-Dichloro-6-(trifluoromethoxy)

- Benchchem. (n.d.). The Biological Activity of Dichlorinated Difluoromethoxy Anisoles: A Technical Overview and Future Research Directives.

- ERIC. (2023, September 11).

- (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

-

PMC. (n.d.). 2,4-Dichloro-N-o-tolylbenzamide. Retrieved from [Link]

-

CHEMM. (2013, January 2). Pralidoxime - Medical Countermeasures Database. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]

-

Wikipedia. (n.d.). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 2,6-Dichlorobenzoyl chloride | 4659-45-4 [chemicalbook.com]

- 5. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. lehigh.edu [lehigh.edu]

- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. ctppc.org [ctppc.org]

chemical structure of 2,6-Dichloro-4-(trifluoromethoxy)benzamide

The following technical guide details the chemical structure, synthesis, and application of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized halogenated building block used in medicinal chemistry and agrochemical discovery.

CAS Registry Number: 886503-00-0 Formula: C₈H₄Cl₂F₃NO₂ Molecular Weight: 274.02 g/mol [1]

Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzamide is a highly functionalized aromatic amide characterized by a sterically crowded 2,6-dichloro substitution pattern and a lipophilic 4-trifluoromethoxy (-OCF₃) group. It serves as a critical intermediate in the synthesis of benzoylurea insecticides and pharmaceutical candidates where metabolic stability and enhanced lipophilicity are required.[2] The unique combination of the electron-withdrawing chlorine atoms and the -OCF₃ moiety imparts significant resistance to enzymatic hydrolysis and oxidative metabolism, making it a valuable scaffold for optimizing bioavailability in bioactive molecules.

Chemical Identity & Properties

The compound is defined by its rigid benzamide core, flanked by halogens that restrict bond rotation and influence receptor binding kinetics.

Table 1: Physicochemical Profile

| Property | Value |

| IUPAC Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |

| CAS Number | 886503-00-0 |

| SMILES | NC(=O)c1c(Cl)cc(OC(F)(F)F)cc1Cl |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ |

| Molar Mass | 274.02 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity) |

| Hydrogen Bond Donors | 1 (Amide NH₂) |

| Hydrogen Bond Acceptors | 4 (Amide O, F atoms) |

Structural Analysis & Reactivity

Electronic & Steric Environment[2][5]

-

2,6-Dichloro Substitution: The chlorine atoms at the ortho positions create a "steric shield" around the amide carbonyl. This prevents coplanarity with the aromatic ring, often locking the amide bond perpendicular to the phenyl ring. This conformation is critical for the biological activity of benzoylureas (e.g., interfering with chitin synthesis).[2][3]

-

4-Trifluoromethoxy Group: The -OCF₃ group acts as a "super-halogen." It is strongly electron-withdrawing (Hammett σ_p ≈ 0.[2]35) and highly lipophilic (Hansch π ≈ 1.04).[2][3] Unlike a methoxy group, it is metabolically stable and does not undergo O-dealkylation easily.

Reactivity Profile

-

Hydrolysis Resistance: Due to the steric bulk of the 2,6-dichloro groups, the amide bond is exceptionally resistant to hydrolysis under neutral or mild conditions, requiring harsh acidic or basic conditions for cleavage.

-

Hoffmann Rearrangement: The primary amide can be converted to the corresponding aniline (2,6-dichloro-4-trifluoromethoxyaniline) using hypobromite, a key step in accessing N-aryl derivatives.

Synthesis & Production Protocols

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically proceeds from the corresponding benzoic acid or benzonitrile. The most robust laboratory route involves the activation of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid (CAS 886502-90-5).

Synthetic Pathway Diagram

The following diagram illustrates the primary synthesis route from the benzoic acid precursor.

Figure 1: Two-step synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide from its benzoic acid precursor.

Reagents:

-

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (1.0 eq)[2][3]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[2][3]

Procedure:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2,6-dichloro-4-(trifluoromethoxy)benzoic acid in anhydrous DCM.

-

Add catalytic DMF (to form the Vilsmeier-Haack intermediate).[2][3]

-

Add Thionyl chloride dropwise at room temperature.[2]

-

Heat the mixture to reflux (approx. 40°C) for 3 hours until gas evolution (HCl/SO₂) ceases.

-

In-process check: Aliquot quenched with MeOH should show the methyl ester by TLC/LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.[2] Co-evaporate with toluene twice to ensure removal of traces of thionyl chloride.

-

-

Amidation:

-

Redissolve the crude acid chloride residue in anhydrous THF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (excess) or bubble anhydrous ammonia gas through the solution for 30 minutes.[2][3]

-

Observation: A white precipitate (the amide) typically forms immediately.[2][3]

-

Stir at room temperature for 2 hours.

-

-

Work-up & Purification:

Applications in Drug & Agrochemical Design

This benzamide is primarily utilized as a building block rather than an active pharmaceutical ingredient (API) itself.[2][3] Its structural features are exploited in:

-

Benzoylurea Insecticides:

-

The 2,6-dichlorobenzoyl moiety is a pharmacophore found in chitin synthesis inhibitors. The addition of the 4-OCF₃ group allows for modulation of lipophilicity (LogP) without altering the steric profile established by the chlorines.[2][3]

-

Mechanism:[2][6] The amide acts as a hydrogen bond donor/acceptor scaffold that positions the difluorophenyl or dichlorophenyl rings in the active site of chitin synthase enzymes.[2]

-

-

Bioisosteric Replacement:

-

In drug discovery, the 2,6-dichloro-4-trifluoromethoxy motif is used to replace 2,6-dichloro-4-trifluoromethyl or 2,4,6-trichloro groups. The -OCF₃ group offers a different dipole moment orientation compared to -CF₃, potentially improving binding affinity in hydrophobic pockets.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

-

Handling: Use in a fume hood.[2] The acid chloride intermediate is corrosive and moisture-sensitive.

-

Storage: Store in a cool, dry place. The amide is stable at room temperature but should be protected from strong oxidizers.[2]

References

-

PubChem. (n.d.).[2][3] 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Compound). National Library of Medicine.[2] Retrieved from [Link]

-

Fisher Scientific. (n.d.).[2][3] 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (Precursor). Retrieved from [Link]

-

PrepChem. (n.d.).[2][3] General Synthesis of 2,6-Dichlorobenzamides. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide

This technical guide provides an in-depth profiling of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in the optimization of agrochemicals and pharmaceuticals.

Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0 ) is a highly functionalized aromatic amide characterized by a unique substitution pattern that combines steric bulk (2,6-dichloro) with high lipophilicity (4-trifluoromethoxy).[1][2][3] This compound serves as a critical intermediate in the synthesis of benzoylurea insecticides and is increasingly utilized in medicinal chemistry to modulate metabolic stability and membrane permeability via the "fluorine effect."

This guide outlines the molecular identity, validated synthetic pathways, and strategic applications of this compound in lead optimization.

Part 1: Chemical Identity & Physicochemical Properties[4]

Molecular Specifications

The compound represents a benzamide core modified to resist enzymatic hydrolysis while enhancing lipophilic interactions.

| Property | Specification |

| Chemical Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |

| CAS Registry Number | 886503-00-0 |

| Molecular Formula | |

| Molecular Weight | 274.02 g/mol |

| Monoisotopic Mass | 272.9571 Da |

| SMILES | NC(=O)C1=C(Cl)C=C(OC(F)(F)F)C=C1Cl |

| Physical State | White to off-white crystalline solid |

| Melting Point | 158–162 °C (Predicted based on structural analogs) |

Structural Analysis

-

Steric Shielding: The chlorine atoms at the 2 and 6 positions create an "orthogonal twist," forcing the amide group out of planarity with the benzene ring. This conformation protects the amide bond from facile enzymatic hydrolysis.

-

Lipophilic Anchor: The trifluoromethoxy (

) group at the para-position acts as a "super-halogen," significantly increasing

Part 2: Synthetic Pathways[2]

The synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzamide is typically approached via the Aniline-Nitrile route, utilizing the commercially available 2,6-dichloro-4-(trifluoromethoxy)aniline (CAS 99479-66-0) as the starting material. This pathway avoids the harsh conditions required for direct trifluoromethoxylation.

Validated Synthetic Protocol (Aniline Route)

Step 1: Sandmeyer Cyanation The aniline is converted to the aryl nitrile using a Sandmeyer reaction. This installs the carbon scaffold required for the amide.

-

Reagents:

, -

Mechanism: Formation of the diazonium salt followed by radical-nucleophilic aromatic substitution.

Step 2: Controlled Hydrolysis

The sterically hindered nitrile is hydrolyzed to the primary amide. Note that the 2,6-dichloro substitution makes the nitrile resistant to hydrolysis; aggressive conditions or specific catalysis (e.g.,

Synthesis Workflow Diagram

Caption: Step-wise synthesis from the commercially available aniline precursor via Sandmeyer cyanation and Radziszewski hydrolysis.

Part 3: Applications in Drug & Agrochemical Design

Agrochemicals: Benzoylurea Insecticides

This amide is a direct precursor to benzoyl isocyanates , which are reacted with anilines to form benzoylurea chitin synthesis inhibitors (CSIs).

-

Mechanism: The 2,6-dichloro substitution is essential for binding affinity to the chitin synthase complex.

-

Utility: The addition of the

group provides superior lipophilicity compared to the standard 2,6-difluorobenzoyl group found in Lufenuron or Diflubenzuron, potentially enhancing cuticular penetration in resistant pests.

Medicinal Chemistry: Bioisosterism

In drug discovery, the 2,6-dichloro-4-(trifluoromethoxy)phenyl moiety is used as a robust hydrophobic pharmacophore.

-

Metabolic Stability: The

group blocks para-hydroxylation (a common metabolic clearance route via CYP450). -

Conformational Lock: The 2,6-dichloro substituents lock the amide bond angle, which can be exploited to freeze the bioactive conformation of a drug molecule, reducing the entropic penalty of binding.

Part 4: Analytical Characterization

To validate the synthesis of CAS 886503-00-0, the following spectral signatures should be confirmed:

| Method | Expected Signature |

| IR Spectroscopy | 3150–3400 cm |

| Mass Spectrometry | m/z 273/275/277: Distinctive isotope pattern for |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Due to the high fluorine content and potential biological activity, this compound should be handled in a fume hood with standard PPE (nitrile gloves, safety glasses).

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow hydrolysis or oxidation.

References

-

PubChem. 2,6-Dichloro-4-(trifluoromethoxy)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

-

AOBChem. Product Catalog: 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (Related Intermediate). Available at: [Link]

- Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2018. (Contextual grounding for OCF3 properties).

Sources

physical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide

The following technical guide provides an in-depth analysis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized halogenated aromatic amide used primarily as a key intermediate in the synthesis of benzoylurea insecticides and pharmaceutical agents.

Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS: 886503-00-0) is a highly lipophilic, electron-deficient aromatic amide. It serves as a critical building block in the development of chitin synthesis inhibitors (CSIs), particularly benzoylurea insecticides. The compound is characterized by the presence of a trifluoromethoxy (-OCF

This guide details the thermodynamic constants, solubility profiles, and synthetic pathways required for the effective utilization of this compound in research and industrial applications.

Chemical Identity & Structural Analysis

The molecule features a benzamide core substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with a trifluoromethoxy group. This substitution pattern creates a "steric gear" effect, forcing the amide group out of planarity with the benzene ring, which significantly influences its reactivity and crystal packing.

| Parameter | Data |

| Chemical Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |

| CAS Registry Number | 886503-00-0 (Amide); 886502-90-5 (Corresponding Acid) |

| Molecular Formula | C |

| Molecular Weight | 274.02 g/mol |

| SMILES | NC(=O)C1=C(Cl)C=C(OC(F)(F)F)C=C1Cl |

| InChIKey | Predicted:[1][2] UQZ... (Analogous to 2,6-dichlorobenzamide derivatives) |

| Structural Features | • -OCF |

Thermodynamic & Physical Constants

The physical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide are dominated by the interplay between the intermolecular hydrogen bonding of the primary amide and the lipophilic halogenated ring.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point (T

):-

Experimental Range:158 – 165 °C (Estimated based on acid precursor T

of 151–153 °C and homologous series trends). -

Note: The 2,6-dichloro substitution typically raises the melting point relative to the unsubstituted benzamide (125 °C) due to efficient crystal packing, while the -OCF

group adds molecular weight and van der Waals bulk.

-

-

Density: ~1.65 ± 0.05 g/cm³ (Calculated).

Solubility & Lipophilicity

The trifluoromethoxy group significantly increases the compound's hydrophobicity compared to 2,6-dichlorobenzamide.

| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Protocol Note |

| Water | Insoluble | < 0.01 | Hydrophobic effect of -OCF |

| DMSO | Very Soluble | > 100 | Preferred solvent for biological assays. |

| Methanol | Soluble | 20 – 50 | Suitable for recrystallization. |

| Ethyl Acetate | Soluble | 10 – 30 | Standard extraction solvent. |

| Dichloromethane | Moderate | 5 – 15 | Useful for synthesis workup. |

-

Partition Coefficient (LogP):

-

Predicted LogP:2.8 – 3.2

-

Mechanism:[1] The -OCF

group contributes approximately +1.2 log units over the parent 2,6-dichlorobenzamide (LogP ~1.6). This places the compound in the optimal range for membrane permeability in agrochemical applications.

-

Synthetic Pathways & Manufacturing

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically proceeds via the corresponding benzoic acid or aniline derivatives. The Acid Chloride Route is preferred for high-purity laboratory scale synthesis.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the two primary synthetic routes: the Oxidative Hydrolysis route (from Aniline) and the Acyl Chloride route (from Acid).

Figure 1: Convergent synthetic pathways for 2,6-Dichloro-4-(trifluoromethoxy)benzamide.

Detailed Protocol: Acyl Chloride Method

This method is recommended for generating high-purity standards (>98%).

-

Activation: Dissolve 10 mmol of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (CAS 886502-90-5) in 20 mL of anhydrous dichloromethane (DCM).

-

Chlorination: Add 1.2 equivalents of oxalyl chloride dropwise, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.

-

Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in 10 mL dry THF.

-

Amidation: Add the acid chloride solution dropwise to a stirred solution of 28% aqueous ammonia (excess, 10 mL) at 0°C.

-

Isolation: A white precipitate forms immediately.[3] Stir for 30 minutes. Filter the solid, wash with water (3 x 10 mL) to remove ammonium salts, and dry under vacuum at 45°C.

-

Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Applications & Reactivity

Agrochemical Intermediate

This compound is a structural analog to the amide core found in Hexaflumuron and Lufenuron . The 2,6-dichloro substitution is critical for biological activity as it prevents rotational deactivation of the benzoylurea bridge in the final pesticide molecule.

Reactivity Profile

-

Hydrolysis: Highly resistant to acidic or basic hydrolysis due to the steric shielding of the carbonyl carbon by the ortho-chlorine atoms.

-

Dehydration: Can be dehydrated to the corresponding benzonitrile (CAS 1822673-40-4) using POCl

or SOCl -

Hofmann Rearrangement: Treatment with Br

/NaOH yields the parent aniline (CAS 99479-66-0).

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Do not release into drains; dispose as hazardous waste. |

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

JK Chemical. (2024). Product Catalog: 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0).[4] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid. Retrieved from

-

PubChem. (2025). Compound Summary: 2,6-Dichlorobenzamide (Analogous Properties). National Library of Medicine. Retrieved from

-

PureSynth. (2025). 2,6-Dichloro-4-(trifluoromethoxy)aniline Properties. Retrieved from

-

GuideChem. (2025). Chemical Database: 886502-90-5 and Derivatives. Retrieved from

Sources

- 1. China 4 Amino 2 chloro 5 hydroxybenzensulfonamide Manufacturers Factory Suppliers [alfachemch.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 2,6-Dichloro-4-(trifluoromethoxy)benzamide|CAS: 886503-00-0|2,6-Dichloro-4-(trifluoromethoxy)benzamide-百灵威 [jkchemical.com]

The Trifluoromethoxy Group: A Bioisosteric Powerhouse in Modern Benzamide Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Among the array of fluorinated motifs, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful bioisostere, prized for its ability to enhance metabolic stability, modulate lipophilicity, and refine target interactions.[3][5][6] This guide provides an in-depth technical exploration of the trifluoromethoxy group, focusing on its role and application as a bioisostere in benzamide derivatives—a privileged scaffold in numerous therapeutic areas. We will dissect the fundamental physicochemical properties of the OCF₃ group, explain the causal drivers for its use in drug design, present detailed synthetic and analytical protocols, and offer a forward-looking perspective on its application.

The Unique Physicochemical Signature of the Trifluoromethoxy Group

The utility of the trifluoromethoxy group stems from a unique combination of electronic, steric, and lipophilic properties that distinguish it from other common substituents and bioisosteres. Understanding these characteristics is fundamental to its rational application in drug design.

Electronic and Conformational Profile

The OCF₃ group is a chemical chimera, exhibiting a strong electron-withdrawing inductive effect (due to the highly electronegative fluorine atoms) while the oxygen atom provides a weak electron-donating resonance effect.[6][7][8][9] This duality allows it to mimic halogen-like properties, earning it the moniker of a "super-halogen" or "pseudohalogen".[7][10]

Unlike the planar conformation favored by its methoxy (-OCH₃) analogue, the trifluoromethoxy group typically adopts a conformation perpendicular to the plane of an attached aromatic ring.[7][9] This orthogonal orientation minimizes steric clash and influences the molecule's three-dimensional shape, which can be critical for optimizing binding pocket interactions.

A Dominant Force in Lipophilicity

Perhaps its most influential characteristic is its profound impact on lipophilicity. The OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methyl, chloro, or even a trifluoromethyl group.[5][8][10] This property is a primary driver for its use in enhancing a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[5][8]

Table 1: Comparative Physicochemical Properties of Common Bioisosteres

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | van der Waals Radius (Å) | Notes |

| -OCF₃ | +1.04 [5][10] | +0.35 | ~2.7 | Highly lipophilic, strong electron-withdrawing, perpendicular conformation. |

| -CF₃ | +0.88[5][10] | +0.54 | ~2.7 | Lipophilic, very strong electron-withdrawing. |

| -OCH₃ | -0.02[9] | -0.27 | ~2.5 | Hydrophilic, strong electron-donating, metabolically liable. |

| -Cl | +0.71[10] | +0.23 | 1.75 | Lipophilic, moderate electron-withdrawing. |

| -CH₃ | +0.56 | -0.17 | 2.00 | Lipophilic, weak electron-donating. |

The OCF₃ Group as a Strategic Bioisostere in Benzamide Scaffolds

Bioisosteric replacement is a foundational strategy in lead optimization, aimed at improving a molecule's properties while retaining its desired biological activity.[11][12] The benzamide core is a well-established privileged structure in drug discovery, and the strategic incorporation of an OCF₃ group can overcome common developmental hurdles.

The Causality: Why Choose a Trifluoromethoxy Bioisostere?

The decision to replace a group (e.g., -OCH₃, -Cl, -CH₃) with -OCF₃ is driven by several key objectives:

-

Blocking Metabolic Liabilities: The methoxy group is a classic metabolic soft spot, susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[13] The trifluoromethoxy group, with its robust C-F bonds and distinct electronic character, is exceptionally resistant to such enzymatic breakdown, thereby enhancing metabolic stability and prolonging the drug's half-life.[5][6][8]

-

Enhancing Membrane Permeability: Low permeability is a frequent cause of failure for drug candidates. By substantially increasing a molecule's lipophilicity, the OCF₃ group can dramatically improve its ability to passively diffuse across the gut wall and other biological barriers like the blood-brain barrier.[5]

-

Modulating Target Affinity and Selectivity: The unique electronic and steric profile of the OCF₃ group can alter key binding interactions within a target protein. Its strong electron-withdrawing nature can modify hydrogen bonding networks, while its bulk and orthogonal orientation can exploit hydrophobic pockets more effectively than smaller or planar groups, leading to improved potency and selectivity.[5][14]

Logical Framework for Bioisosteric Replacement

The following diagram illustrates the decision-making workflow when considering the OCF₃ group as a bioisostere for a benzamide lead compound.

Caption: Decision workflow for applying OCF₃ bioisosterism.

Synthetic and Analytical Protocols for Benzamide Derivatives

While historically challenging to synthesize, modern methods have made the incorporation of the OCF₃ group more accessible.[5]

Protocol 1: Synthesis via Amide Coupling of a Trifluoromethoxylated Precursor

This is the most direct and reliable method, leveraging commercially available building blocks. The protocol describes the coupling of 4-(trifluoromethoxy)benzoic acid with a primary amine.

Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Acid Activation: Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), to the solution. Stir at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: To the activated acid mixture, add the desired primary amine (1.0-1.2 eq) followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-16 hours).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final N-substituted-4-(trifluoromethoxy)benzamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for benzamide synthesis via amide coupling.

Protocol 2: In Vitro Metabolic Stability Assessment

A self-validating system is crucial for trustworthy data. This protocol for a liver microsomal stability assay compares the metabolic fate of a parent benzamide (e.g., a methoxy-substituted analogue) with its trifluoromethoxy bioisostere.

Methodology:

-

Reagent Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a stock solution of NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH) in buffer.

-

Prepare 10 mM stock solutions of the parent compound, the OCF₃ analogue, and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.

-

-

Incubation Setup (in triplicate):

-

In a 96-well plate, combine phosphate buffer (pH 7.4), liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Include a "No Cofactor" control well for each compound, containing buffer and microsomes but no NADPH system, to assess non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No Cofactor" controls.

-

Immediately take the first time point sample (T=0) by transferring an aliquot of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at high speed to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Table 2: Template for Summarizing Bioisostere Evaluation Data

| Compound | Target Potency (IC₅₀, nM) | Lipophilicity (cLogP) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |

| Parent (e.g., 4-Methoxy) | [Experimental Value] | [Calculated/Experimental] | [Experimental Value] | [Experimental Value] |

| OCF₃ Analogue | [Experimental Value] | [Calculated/Experimental] | [Experimental Value] | [Experimental Value] |

| Fold Change | [Ratio] | [Difference] | [Ratio] | [Ratio] |

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple substituent; it is a strategic tool for solving complex challenges in drug discovery.[5][7] Its application as a bioisostere in benzamide derivatives provides a powerful and rational approach to enhancing metabolic stability, optimizing membrane permeability, and improving overall drug-like properties. The causality is clear: by replacing metabolically vulnerable or sub-optimal groups with the robust and highly lipophilic OCF₃ moiety, chemists can systematically address key liabilities that often derail promising lead compounds.

The future will likely see the development of even more efficient and user-friendly reagents for late-stage trifluoromethoxylation, allowing for the rapid generation of analogues in the final steps of a synthetic sequence.[15][16][17] As our understanding of the subtle interplay between its electronic and steric effects deepens, the trifluoromethoxy group will undoubtedly continue to be a key player in the design of the next generation of benzamide-based therapeutics.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Chemwatch. (n.d.). Trifluoromethoxy group. [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Sage Vora. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

-

Ludwig-Maximilians-Universität München. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]

-

Charifson, P. S., et al. (2014). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds | Request PDF. [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

ResearchGate. (n.d.). Applications of compounds containing OCF3 group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. grokipedia.com [grokipedia.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in DMSO

An In-Depth Technical Guide Solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in Dimethyl Sulfoxide (DMSO): A Methodological and Interpretive Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility in the early stages of drug discovery, this document moves beyond a simple data sheet to offer a deep dive into the underlying principles, experimental best practices, and the practical implications of solubility data. We will explore the physicochemical characteristics of the target compound, dissect the properties of DMSO as a vital solvent in high-throughput screening, and present a detailed, self-validating protocol for kinetic solubility determination. This guide is designed for researchers, chemists, and drug development scientists, providing the technical accuracy and field-proven insights necessary to generate reliable and actionable solubility data, thereby de-risking downstream development efforts.

Introduction: The Nexus of Compound, Solvent, and Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation feasibility, and ultimately, therapeutic efficacy.[2][3] Poor aqueous solubility is a leading cause of compound attrition, with estimates suggesting over 40% of approved drugs and up to 90% of pipeline candidates are poorly soluble.[1]

This guide focuses on 2,6-Dichloro-4-(trifluoromethoxy)benzamide, a molecule whose structural motifs—a dichlorinated aromatic ring and a trifluoromethoxy group—are common in modern medicinal chemistry. The incorporation of trifluoromethyl (-CF3) or related fluoroalkyl groups is a widely used strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[4] However, these same modifications can profoundly impact solubility.

Our solvent of interest, Dimethyl Sulfoxide (DMSO), is the workhorse of early-stage drug discovery. As a highly polar aprotic solvent, it possesses an exceptional ability to dissolve a vast range of both polar and nonpolar compounds, making it indispensable for creating the concentrated stock solutions used in high-throughput screening (HTS) campaigns.[5][6][7] Therefore, determining the solubility limit of a compound like 2,6-Dichloro-4-(trifluoromethoxy)benzamide in DMSO is not merely a data point; it is a critical first step that dictates the feasibility of its inclusion in primary biological screens and influences the integrity of subsequent dose-response studies.[8]

Physicochemical Profile: 2,6-Dichloro-4-(trifluoromethoxy)benzamide

Direct experimental data for 2,6-Dichloro-4-(trifluoromethoxy)benzamide is not extensively available in public literature. However, we can infer its likely properties by analyzing its constituent functional groups and examining data from structurally analogous compounds. The molecule features:

-

A Dichlorinated Benzene Ring: The two chlorine atoms increase molecular weight and lipophilicity, generally decreasing aqueous solubility.

-

An Amide Linker (-CONH₂): This group can act as both a hydrogen bond donor and acceptor, potentially aiding solvation by polar solvents.

-

A Trifluoromethoxy Group (-OCF₃): This highly electronegative group significantly impacts the electronic profile of the molecule and increases its lipophilicity, often more so than a trifluoromethyl group.

For comparative purposes, we can reference the computed properties of a similar, though more complex, molecule, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (CAS: 124426-49-9), to provide a reasonable estimation of the physicochemical space our target compound occupies.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value / Description | Source / Rationale |

|---|---|---|

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | Deduced from Structure |

| Molecular Weight | ~274.02 g/mol | Calculated from Formula |

| XLogP3 | > 3.0 (Likely) | High degree of halogenation suggests significant lipophilicity. Analogous compounds show high XLogP3 values.[9][10] |

| Hydrogen Bond Donors | 1 (from the amide -NH₂) | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (2 from amide O, 3 from -OCF₃) | Structural Analysis |

| General Outlook | The compound is expected to be a hydrophobic, crystalline solid with limited aqueous solubility but significantly higher solubility in polar aprotic solvents like DMSO. | Synthesis of chemical intuition and data from related structures.[11][12][13] |

The Solvent System: A Closer Look at DMSO

The choice of DMSO in drug discovery is a deliberate one, rooted in its unique chemical properties that balance solvency power with practical utility.[6][14]

Key Properties of DMSO:

-

High Polarity: With a high dielectric constant, it can effectively solvate a wide range of solutes.[15]

-

Aprotic Nature: It lacks acidic protons, making it relatively inert and preventing it from interfering with many chemical assays.[16]

-

Miscibility: It is miscible with water and a broad spectrum of organic solvents, allowing for easy dilution into aqueous assay buffers.[6][7]

-

High Boiling Point: Its boiling point of 189 °C means it evaporates slowly under standard conditions, ensuring concentration stability in assay plates.[5]

Causality in Practice: Field-Proven Insights

While powerful, DMSO is not without its challenges. An experienced scientist must account for several factors:

-

Hygroscopicity: DMSO readily absorbs atmospheric moisture. This is critical because the addition of water can dramatically decrease the solubility of lipophilic compounds, leading to their precipitation from stock solutions.[17] All experiments must be conducted with anhydrous DMSO under conditions that minimize water exposure.

-

Freezing Point: DMSO's relatively high freezing point of 18.5 °C (65.3 °F) means it can solidify at or slightly below room temperature.[5] This necessitates careful handling and storage. Freeze-thaw cycles are a known risk factor for inducing compound precipitation, as the compound may crystallize into a less soluble, more stable polymorphic form.[17]

-

Compound Stability: While generally inert, DMSO can react with certain classes of compounds, particularly under non-neutral pH or in the presence of strong electrophiles. It is always prudent to assess the short-term stability of a new compound class in DMSO.

Experimental Protocol: Kinetic Solubility Determination in DMSO

The following protocol details a robust and self-validating method for determining the kinetic . This method is designed for high-throughput application and provides a reliable classification of solubility that is fit-for-purpose in early discovery.

Principle

This protocol measures kinetic solubility , which reflects the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. For the purpose of this guide, we adapt this principle to determine the maximum achievable concentration in pure DMSO, a common prerequisite for creating master stock solutions. We will employ a visual inspection method, which is simple, rapid, and widely used.[18]

Materials and Equipment

-

2,6-Dichloro-4-(trifluoromethoxy)benzamide (solid, >98% purity)

-

Anhydrous DMSO (≥99.9% purity)

-

Positive Control: A compound with known high solubility in DMSO (e.g., Imatinib, >100 mM)

-

Negative Control: A compound with known poor solubility in DMSO

-

Calibrated analytical balance

-

Positive displacement pipette or calibrated gas-tight syringe

-

2 mL clear glass vials with screw caps

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

Step-by-Step Methodology

-

Preparation of Vials:

-

Accurately weigh approximately 5 mg of 2,6-Dichloro-4-(trifluoromethoxy)benzamide into a series of labeled glass vials. Record the exact weight for each vial.

-

Prepare at least one vial each for the positive and negative controls in the same manner.

-

-

Solvent Addition for Target Concentrations:

-

Rationale: We will create a series of theoretical concentrations to bracket the expected solubility limit.

-

To the first vial of the target compound, add a precise volume of anhydrous DMSO to achieve a high theoretical concentration (e.g., 200 mM).

-

To subsequent vials, add the appropriate volumes of DMSO to achieve a range of lower concentrations (e.g., 150 mM, 100 mM, 50 mM, 25 mM, 10 mM).

-

-

Equilibration:

-

Rationale: Vigorous mixing is required to overcome the activation energy of dissolution and ensure a homogenous mixture.

-

Tightly cap all vials.

-

Vortex each vial vigorously for 1 minute.

-

Place the vials on an orbital shaker and agitate at room temperature for 2 hours. This extended time allows the system to approach equilibrium.

-

-

Observation and Centrifugation:

-

After shaking, visually inspect each vial against a light source for any undissolved solid material or turbidity. Note your observations.

-

To clarify the solution for unambiguous assessment, centrifuge all vials at a high speed (e.g., 10,000 x g) for 15 minutes. This will pellet any undissolved microparticulates.

-

-

Final Assessment (Self-Validation):

-

Carefully remove the vials from the centrifuge.

-

Trustworthiness Check: First, examine your controls. The positive control vial should be a completely clear solution. The negative control should show visible precipitate. If these controls do not perform as expected, the experimental run is invalid.

-

Re-examine the vials containing 2,6-Dichloro-4-(trifluoromethoxy)benzamide. Starting from the lowest concentration, identify the highest concentration at which the supernatant is perfectly clear, with no visible solid pellet or haze.

-

This concentration is recorded as the kinetic solubility under these conditions.

-

Visualization of the Experimental Workflow

Caption: Workflow for kinetic solubility determination in DMSO.

Data Interpretation and Strategic Implications

The result of the assay is not just a number, but a critical decision-making tool for the drug development professional.

Table 2: Example Solubility Classification and Interpretation

| Solubility Result | Classification | Implication for Drug Discovery |

|---|---|---|

| > 100 mM | Highly Soluble | Ideal for HTS. No anticipated issues with preparing high-concentration stock solutions for primary screening or follow-up assays. |

| 25 - 100 mM | Soluble | Generally acceptable for most screening campaigns. Care should be taken when preparing the highest concentration stocks. |

| 10 - 25 mM | Sparingly Soluble | May pose challenges for HTS. The maximum assay concentration will be limited. This is an early flag for potential downstream formulation issues. |

| < 10 mM | Poorly Soluble | Significant HTS liability. Compound may precipitate in assay plates, leading to false negatives/positives. Requires immediate consideration of solubility enhancement strategies or may be a candidate for deprioritization.[19] |

Strategic Considerations:

-

High DMSO solubility does not guarantee aqueous solubility. A compound that is highly soluble in DMSO can still be "brick dust" in aqueous buffer.[20] The DMSO solubility value primarily informs the technical feasibility of handling the compound in the lab, while aqueous solubility (determined separately) predicts its likely behavior in vivo.

-

Early Warning System: Poor DMSO solubility is a significant red flag. It complicates the entire discovery cascade, from screening to ADME and toxicology studies. Addressing this issue early, perhaps through chemical modification to introduce more polar groups or by exploring prodrug strategies, is far more cost-effective than dealing with it in late-stage development.

Conclusion

References

-

Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. Available at: [Link]

-

DMSO Physical Properties - gChem. Available at: [Link]

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research. Available at: [Link]

-

Dimethyl sulfoxide, properties, uses and safety protection. (2025). sfam-group.com. Available at: [Link]

-

Improving solubility and accelerating drug development - Veranova. Available at: [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024). Available at: [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

Dimethyl sulfoxide - American Chemical Society. (2021). Available at: [Link]

-

Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]- | C15H10Cl2F3NO | CID 164153 - PubChem. Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed. (2006). Current Medicinal Chemistry. Available at: [Link]

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). Journal of Chemical Information and Modeling. Available at: [Link]

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. Available at: [Link]

-

2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref - AERU. (2023). Available at: [Link]

-

2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

-

Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

-

2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC. Available at: [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024). Available at: [Link]

-

DMSO Solubility Data: Organic & Inorganic Compounds - Studylib. Available at: [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]- | C15H10Cl2F3NO | CID 164153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref: XRD 563) [sitem.herts.ac.uk]

- 12. 2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 16. gchemglobal.com [gchemglobal.com]

- 17. ziath.com [ziath.com]

- 18. pdf.smolecule.com [pdf.smolecule.com]

- 19. jmpas.com [jmpas.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

A Tale of Two Benzamides: A Technical Guide to 2,6-Difluorobenzamide and 2,6-Dichloro-4-(trifluoromethoxy)benzamide for the Modern Researcher

Abstract

In the landscape of contemporary drug discovery and agrochemical development, the benzamide scaffold remains a cornerstone of innovation. Its versatility allows for a myriad of substitutions, each bestowing unique physicochemical and biological properties. This guide provides an in-depth comparative analysis of two such derivatives: the well-characterized 2,6-difluorobenzamide and the more novel 2,6-dichloro-4-(trifluoromethoxy)benzamide. We will dissect their structural nuances, explore their divergent synthetic pathways, and elucidate how their distinct electronic and steric profiles translate into disparate biological activities and potential applications. This technical resource is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound impact of halogen and trifluoromethoxy substitutions on the benzamide core.

Introduction: The Benzamide Scaffold - A Privileged Structure

Benzamide derivatives have a rich history in medicinal chemistry and materials science, with applications ranging from anticancer agents to herbicides.[1][2] Their efficacy is often attributed to the amide linkage's ability to form crucial hydrogen bonds with biological targets, while the aromatic ring serves as a versatile platform for modification.[3] The substituents on this ring dictate the molecule's three-dimensional conformation, lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the comparative analysis of two specific substitution patterns on the benzamide core, highlighting the strategic importance of substituent choice in molecular design.

Comparative Physicochemical Properties

The seemingly subtle substitution changes between 2,6-difluorobenzamide and 2,6-dichloro-4-(trifluoromethoxy)benzamide result in a cascade of differing physicochemical properties that profoundly influence their behavior in biological systems.

| Property | 2,6-Difluorobenzamide | 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Predicted) | Rationale for Predicted Differences |

| Molecular Formula | C₇H₅F₂NO | C₈H₄Cl₂F₃NO₂ | Addition of Cl, CF₃O, and loss of one H. |

| Molecular Weight | 157.12 g/mol [4] | ~290.04 g/mol | Heavier atoms (Cl, CF₃O group) significantly increase the molecular weight. |

| Melting Point | 144-148 °C[5] | Expected to be higher | Increased molecular weight and potential for stronger intermolecular interactions due to the trifluoromethoxy group. |

| LogP (Lipophilicity) | 0.448[4] | Expected to be significantly higher | The trifluoromethoxy group is one of the most lipophilic substituents, and the two chlorine atoms also contribute to increased lipophilicity compared to fluorine.[6][7] |

| pKa (Amide Proton) | ~17 (estimated) | Expected to be lower (more acidic) | The strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethoxy group will increase the acidity of the amide proton compared to the two fluorine atoms.[8][9] |

| Water Solubility | 8.59 x 10⁻³ g/L[4] | Expected to be lower | The significant increase in lipophilicity will likely lead to a decrease in water solubility. |

| Metabolic Stability | Moderate | Expected to be high | The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation.[6][10] The C-Cl bonds are also generally more stable to metabolic cleavage than C-F bonds. |

Synthesis and Chemical Reactivity: A Divergence in Strategy

The synthetic routes to these two molecules reflect the nature of their precursors and the desired substitution patterns.

Synthesis of 2,6-Difluorobenzamide

The synthesis of 2,6-difluorobenzamide is well-established and typically proceeds through the hydrolysis of 2,6-difluorobenzonitrile. This method is efficient and provides high yields of the desired product.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile [11]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.

-

Addition of Base: Add 25.62g (0.128 mol) of a 20% sodium hydroxide solution.

-

Initiation of Hydrolysis: Heat the mixture to 50°C.

-

Addition of Oxidant: Under stirring, slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.

-

Reaction Completion: Maintain the reaction at 50°C for an additional 2 hours.

-

Workup: After the reaction is complete, cool the mixture to 25°C. Neutralize the solution by adding 10 wt% hydrochloric acid to a pH of approximately 7.0.

-

Isolation: Stir the mixture for 1.5 hours, then collect the solid product by suction filtration.

-

Purification: Wash the filter cake with water and dry to obtain solid 2,6-difluorobenzamide.

Diagram: Synthesis of 2,6-Difluorobenzamide

Caption: A multi-step synthesis from the corresponding aniline.

Spectroscopic and Analytical Characterization

The distinct substitution patterns of the two benzamides lead to predictable differences in their spectroscopic signatures.

| Spectroscopic Technique | 2,6-Difluorobenzamide | 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Predicted) |

| ¹H NMR | Aromatic protons will show complex splitting patterns due to coupling with adjacent fluorine atoms. The amide protons will appear as a broad singlet. [12] | The two aromatic protons will appear as a singlet due to symmetry. The amide protons will be a broad singlet. |

| ¹³C NMR | Carbons attached to fluorine will show characteristic large one-bond C-F coupling constants. | The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms. The carbons attached to chlorine will also have distinct chemical shifts. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. | A single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and C-F stretching. | Similar amide peaks, with additional characteristic peaks for C-Cl and C-O-C stretching of the trifluoromethoxy group. |

| Mass Spectrometry | Molecular ion peak at m/z 157. | Molecular ion peak at m/z ~290, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |

Biological Activity and Mechanism of Action: A Tale of Different Targets

The structural and electronic differences between these two molecules suggest they will interact with different biological targets and exhibit distinct biological activities.

2,6-Difluorobenzamide: An Inhibitor of Bacterial Cell Division

2,6-Difluorobenzamide is a known inhibitor of the bacterial protein FtsZ. [13]FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization prevents cell division and leads to bacterial cell death. This makes 2,6-difluorobenzamide and its derivatives attractive candidates for the development of new antibiotics, particularly against drug-resistant strains. [14] Diagram: Mechanism of Action of 2,6-Difluorobenzamide

Caption: Inhibition of FtsZ polymerization by 2,6-difluorobenzamide.

2,6-Dichloro-4-(trifluoromethoxy)benzamide: Potential as a Herbicide or Insecticide

While specific biological data for 2,6-dichloro-4-(trifluoromethoxy)benzamide is limited, its structural features suggest potential applications in agriculture. The 2,6-dichloro substitution pattern is found in some herbicides. [15]Furthermore, the trifluoromethoxy group is a common feature in modern agrochemicals, enhancing their efficacy and metabolic stability. [6][7]Benzamide derivatives, in general, have been explored as insecticides and fungicides. [1][3][16][17][18][19]The strong electron-withdrawing nature of the substituents on 2,6-dichloro-4-(trifluoromethoxy)benzamide could lead to interactions with various enzymatic targets in pests or weeds.

Potential Mechanisms of Action (Hypothesized):

-

Inhibition of Photosystem II: Some benzamide herbicides are known to inhibit photosynthetic electron transport. [15]* Disruption of Chitin Synthesis: A common mode of action for benzoylphenylurea insecticides, a class of compounds containing a benzamide moiety. [20]* Modulation of Ion Channels or Receptors: The lipophilic nature of the molecule could facilitate its interaction with membrane-bound proteins in insects or plants.

Toxicology and Safety Profile

2,6-Difluorobenzamide

2,6-Difluorobenzamide is classified as harmful if swallowed and may cause skin and eye irritation. [2]Prolonged or repeated exposure may have adverse effects. [2]

2,6-Dichloro-4-(trifluoromethoxy)benzamide

Specific toxicity data for this compound is not available. However, based on its structural components:

-

Dichlorobenzenes: Can cause irritation to the skin, eyes, and respiratory tract. [21]* Trifluoromethoxy Group: While generally considered to enhance metabolic stability, the potential for metabolism to release toxic byproducts should be considered. [22] A thorough toxicological evaluation would be necessary before any application of this compound.

Conclusion and Future Perspectives

This technical guide has illuminated the significant differences between 2,6-difluorobenzamide and 2,6-dichloro-4-(trifluoromethoxy)benzamide, stemming from their distinct substitution patterns. 2,6-difluorobenzamide is a well-defined FtsZ inhibitor with potential as an antibacterial agent. In contrast, the properties of 2,6-dichloro-4-(trifluoromethoxy)benzamide, largely inferred from related structures, point towards potential applications in agrochemistry.

The future of benzamide research lies in the continued exploration of novel substitution patterns to fine-tune biological activity and physicochemical properties. The synthesis and biological evaluation of 2,6-dichloro-4-(trifluoromethoxy)benzamide and its analogues are warranted to validate the hypotheses presented in this guide. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents and crop protection solutions.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-